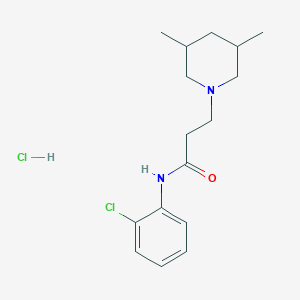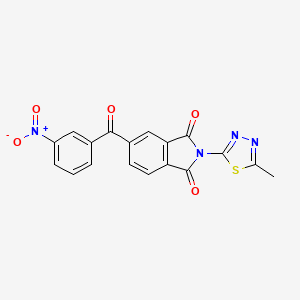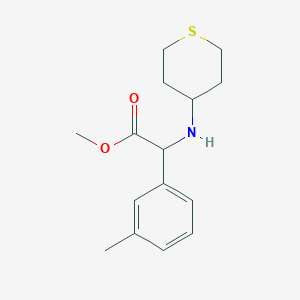
1-(3-ethoxy-4-methoxybenzyl)-4-(2-naphthylsulfonyl)piperazine oxalate
描述
1-(3-ethoxy-4-methoxybenzyl)-4-(2-naphthylsulfonyl)piperazine oxalate, also known as EMBP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience. EMBP is a piperazine derivative that is synthesized by reacting 1-(3-ethoxy-4-methoxybenzyl)piperazine with 2-naphthalenesulfonyl chloride in the presence of a base.
科学研究应用
1-(3-ethoxy-4-methoxybenzyl)-4-(2-naphthylsulfonyl)piperazine oxalate has shown potential applications in various fields of scientific research. In medicinal chemistry, 1-(3-ethoxy-4-methoxybenzyl)-4-(2-naphthylsulfonyl)piperazine oxalate has been studied as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. 1-(3-ethoxy-4-methoxybenzyl)-4-(2-naphthylsulfonyl)piperazine oxalate has been shown to inhibit the aggregation of beta-amyloid peptides, which are implicated in the pathogenesis of Alzheimer's disease. In addition, 1-(3-ethoxy-4-methoxybenzyl)-4-(2-naphthylsulfonyl)piperazine oxalate has been shown to increase dopamine release in the brain, which could be beneficial for the treatment of Parkinson's disease.
In neuroscience, 1-(3-ethoxy-4-methoxybenzyl)-4-(2-naphthylsulfonyl)piperazine oxalate has been used as a tool to study the function of serotonin receptors. 1-(3-ethoxy-4-methoxybenzyl)-4-(2-naphthylsulfonyl)piperazine oxalate has been shown to bind to the 5-HT1A receptor with high affinity and selectivity, making it a useful ligand for studying the function of this receptor in vitro and in vivo.
作用机制
The mechanism of action of 1-(3-ethoxy-4-methoxybenzyl)-4-(2-naphthylsulfonyl)piperazine oxalate is not fully understood, but it is thought to involve the modulation of neurotransmitter systems in the brain. 1-(3-ethoxy-4-methoxybenzyl)-4-(2-naphthylsulfonyl)piperazine oxalate has been shown to increase dopamine release in the brain, which could be beneficial for the treatment of Parkinson's disease. In addition, 1-(3-ethoxy-4-methoxybenzyl)-4-(2-naphthylsulfonyl)piperazine oxalate has been shown to inhibit the aggregation of beta-amyloid peptides, which are implicated in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects
1-(3-ethoxy-4-methoxybenzyl)-4-(2-naphthylsulfonyl)piperazine oxalate has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-(3-ethoxy-4-methoxybenzyl)-4-(2-naphthylsulfonyl)piperazine oxalate binds to the 5-HT1A receptor with high affinity and selectivity, making it a useful ligand for studying the function of this receptor. In addition, 1-(3-ethoxy-4-methoxybenzyl)-4-(2-naphthylsulfonyl)piperazine oxalate has been shown to inhibit the aggregation of beta-amyloid peptides, which are implicated in the pathogenesis of Alzheimer's disease. 1-(3-ethoxy-4-methoxybenzyl)-4-(2-naphthylsulfonyl)piperazine oxalate has also been shown to increase dopamine release in the brain, which could be beneficial for the treatment of Parkinson's disease.
实验室实验的优点和局限性
1-(3-ethoxy-4-methoxybenzyl)-4-(2-naphthylsulfonyl)piperazine oxalate has several advantages for lab experiments. It is a relatively small molecule that is easy to synthesize and purify. In addition, 1-(3-ethoxy-4-methoxybenzyl)-4-(2-naphthylsulfonyl)piperazine oxalate has high affinity and selectivity for the 5-HT1A receptor, making it a useful ligand for studying the function of this receptor. However, there are also limitations to using 1-(3-ethoxy-4-methoxybenzyl)-4-(2-naphthylsulfonyl)piperazine oxalate in lab experiments. 1-(3-ethoxy-4-methoxybenzyl)-4-(2-naphthylsulfonyl)piperazine oxalate has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, 1-(3-ethoxy-4-methoxybenzyl)-4-(2-naphthylsulfonyl)piperazine oxalate has not been extensively studied in vivo, so its effects in living organisms are not well understood.
未来方向
There are several future directions for research on 1-(3-ethoxy-4-methoxybenzyl)-4-(2-naphthylsulfonyl)piperazine oxalate. One area of research is the development of 1-(3-ethoxy-4-methoxybenzyl)-4-(2-naphthylsulfonyl)piperazine oxalate as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to determine the efficacy and safety of 1-(3-ethoxy-4-methoxybenzyl)-4-(2-naphthylsulfonyl)piperazine oxalate in animal models and humans.
Another area of research is the study of the mechanism of action of 1-(3-ethoxy-4-methoxybenzyl)-4-(2-naphthylsulfonyl)piperazine oxalate. Further studies are needed to determine how 1-(3-ethoxy-4-methoxybenzyl)-4-(2-naphthylsulfonyl)piperazine oxalate modulates neurotransmitter systems in the brain and how this relates to its effects on neurological disorders.
Finally, there is potential for the development of new ligands based on the structure of 1-(3-ethoxy-4-methoxybenzyl)-4-(2-naphthylsulfonyl)piperazine oxalate. Further studies are needed to determine the structure-activity relationship of 1-(3-ethoxy-4-methoxybenzyl)-4-(2-naphthylsulfonyl)piperazine oxalate and to identify new compounds with improved affinity and selectivity for the 5-HT1A receptor.
属性
IUPAC Name |
1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-naphthalen-2-ylsulfonylpiperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4S.C2H2O4/c1-3-30-24-16-19(8-11-23(24)29-2)18-25-12-14-26(15-13-25)31(27,28)22-10-9-20-6-4-5-7-21(20)17-22;3-1(4)2(5)6/h4-11,16-17H,3,12-15,18H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSSWTNRLUWZOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-naphthalen-2-ylsulfonylpiperazine;oxalic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-phenylethyl)glycinamide](/img/structure/B3941486.png)
![N-(4-{[4-(3-cyclohexen-1-ylmethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B3941492.png)
![N-{2-[(tert-butylamino)methyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B3941505.png)
![4-bromo-N-{2,2-dimethyl-3-[(5-nitro-8-quinolinyl)amino]propyl}benzenesulfonamide](/img/structure/B3941509.png)
![3,4-dimethoxy-N-[2-(3-phenoxyphenoxy)ethyl]benzamide](/img/structure/B3941514.png)
![N-({[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B3941521.png)
![1-(2-chloro-4,5-difluorobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine](/img/structure/B3941525.png)
![3-{[(2-ethoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B3941544.png)


![1-methyl-2-oxo-2-phenylethyl 4-[(2-chlorophenyl)amino]-4-oxobutanoate](/img/structure/B3941568.png)
![1-[(4-chlorophenyl)sulfonyl]-4-(3,4-dimethoxybenzyl)piperazine oxalate](/img/structure/B3941590.png)